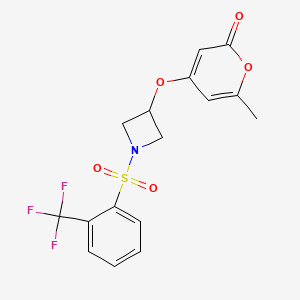

6-methyl-4-((1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

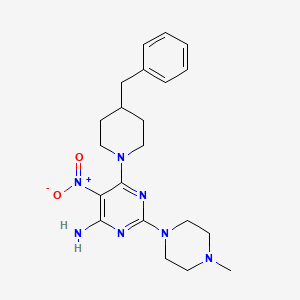

Trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .

Synthesis Analysis

Two procedures for the preparation of 6-(trifluoromethyl)pyridin-2(1H)-one have been reported: a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .Molecular Structure Analysis

The molecule contains a trifluoromethyl group, which is an important subgroup of fluorinated compounds . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .Chemical Reactions Analysis

The synthesis of trifluoromethylpyridines often involves the use of a cyclocondensation method or a direct fluorination process .Physical and Chemical Properties Analysis

Trifluoromethylpyridines have unique physicochemical properties due to the presence of the fluorine atom, which has the largest electronegativity and is the next smallest atom after hydrogen .Scientific Research Applications

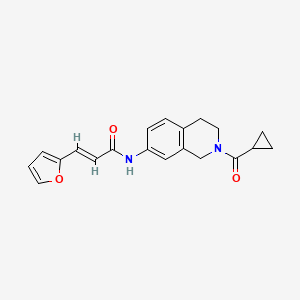

Synthesis and Antibacterial Evaluation

Researchers have synthesized novel heterocyclic compounds containing a sulfonamido moiety, aiming to explore their potential as antibacterial agents. These compounds, including pyran, pyridine, and pyridazine derivatives, were evaluated for their antibacterial activity, with several showing significant effectiveness against bacterial strains. This line of research highlights the potential of sulfonamide-based heterocyclic compounds in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Antimicrobial Applications

The antimicrobial activities of azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one have been investigated, demonstrating the potential of these compounds against various microbial strains. The study provides insights into the design and characterization of azetidinones as effective antimicrobial agents (Chopde, Meshram, & Pagadala, 2012).

Antiviral Evaluation

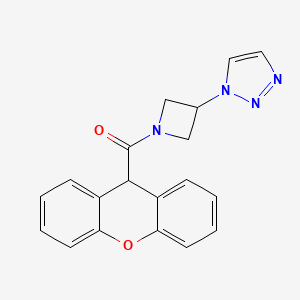

Research into N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines, structurally related to the chemical structure , has shown promising antiviral activities against a range of RNA and DNA viruses. These findings underscore the potential of phenylsulfonyl-pyrazolyl-methylaniline derivatives in the development of new antiviral therapies (Desideri et al., 2019).

Phototransformation and Environmental Implications

Studies on the phototransformation of azimsulfuron, a compound structurally related to the one , have revealed the formation of various photoproducts in water. These findings are significant for understanding the environmental behavior and degradation pathways of such compounds, contributing to the assessment of their environmental impact (Pinna et al., 2007).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

6-methyl-4-[1-[2-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]oxypyran-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO5S/c1-10-6-11(7-15(21)24-10)25-12-8-20(9-12)26(22,23)14-5-3-2-4-13(14)16(17,18)19/h2-7,12H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIICHMJWMWTYNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2886639.png)

![2-({4-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methoxy]-3-methoxyphenyl}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B2886640.png)

![N-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2886643.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2886653.png)

![N-(4-methoxyphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)propanamide](/img/structure/B2886655.png)

![3-Bromo-5-methoxy-4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzaldehyde](/img/structure/B2886659.png)